molecular formula C22H19NO4S B2659615 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid CAS No. 507472-09-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Cat. No. B2659615
CAS RN: 507472-09-5
M. Wt: 393.46
InChI Key: FQLMDOMRTRHLFX-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Solid Phase Peptide Synthesis

Fmoc-protected amino acids, such as those derived from (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid, are essential in solid phase peptide synthesis. These compounds allow for the sequential addition of amino acids to a growing peptide chain while protecting the amide bond from undesirable side reactions. For instance, Funakoshi et al. (1988) demonstrated the utility of a modified benzhydrylamine handle reagent for solid phase synthesis of peptide amides using the Fmoc method (Funakoshi et al., 1988).

Material Science and Nanotechnology

In the field of material science and nanotechnology, Fmoc-protected amino acids are used to create self-assembled structures with controlled morphologies. Kshtriya et al. (2021) reported the self-assembly of Fmoc variants of threonine and serine, demonstrating morphological transitions at the supramolecular level under different concentrations and temperatures (Kshtriya et al., 2021).

Enzyme-Activated Surfactants

Another application is in the development of enzyme-activated surfactants. Cousins et al. (2009) used N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, which were converted into enzymatically activated surfactants for homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Synthesis of Oligomers

These compounds are also utilized in the synthesis of oligomers derived from sugar amino acids. Gregar and Gervay-Hague (2004) prepared N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, leading to the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Reversible Protecting Groups in Peptides

They serve as reversible protecting groups in peptide synthesis. Johnson et al. (1993) demonstrated their use in preventing interchain association during solid phase peptide synthesis (Johnson et al., 1993).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)11-20(14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLMDOMRTRHLFX-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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